

Technical Guide: Boc-NH-PEG2-C2-NHS ester (CAS 2183440-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Boc-NH-PEG2-C2-NHS ester

Cat. No.: B15543505

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-NHS ester, with the CAS number 2183440-73-3, is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.

The Boc (tert-butyloxycarbonyl) group serves as a protecting group for a primary amine, allowing for selective deprotection under acidic conditions. The PEG2 spacer, consisting of two ethylene glycol units, enhances the solubility and biocompatibility of the molecule and its conjugates in aqueous media. The NHS ester is a highly reactive functional group that readily couples with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This combination of features makes **Boc-NH-PEG2-C2-NHS ester** a versatile tool for covalently linking molecules of interest. Its primary application lies in the synthesis of PROTACs, where it acts as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Physicochemical Properties

The physical and chemical properties of **Boc-NH-PEG2-C2-NHS** ester are summarized in the table below. These properties are essential for its handling, storage, and use in experimental



settings.

Property	Value	Reference(s)
CAS Number	2183440-73-3	[3]
Molecular Formula	C16H26N2O8	[3]
Molecular Weight	374.39 g/mol	[4]
IUPAC Name	2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate	[3]
Appearance	White powder, solid, or semi- solid	[3][5]
Purity	Typically ≥95%	[3]
Storage Conditions	Store in a freezer at -20°C, in a dark place under an inert atmosphere.	[3]
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).	[6]

Applications in Drug Development PROTAC Linker

The most prominent application of **Boc-NH-PEG2-C2-NHS** ester is as a linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker's role is critical for the PROTAC's efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two ligands to facilitate the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase). **Boc-NH-PEG2-C2-NHS ester** provides a



flexible and hydrophilic linkage, which can be crucial for optimizing the PROTAC's pharmacological properties.[7]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC (Target Ligand-Linker-E3 Ligand) Ubiquitination Polyubiquitinated Target Protein Recognition & Targeting Degradation Protein Degradation (Amino Acids)

PROTAC Mechanism of Action

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PROTAC Mechanism of Action

Bioconjugation



The NHS ester functionality of **Boc-NH-PEG2-C2-NHS ester** makes it a valuable reagent for general bioconjugation. It can be used to attach the Boc-protected amine-PEG moiety to various biomolecules containing primary amines, such as proteins, antibodies, and peptides.[8] This process, often referred to as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[8]

Representative Experimental Protocols

Note: The following protocols are representative methodologies for the use of Boc-protected amine-PEG-NHS esters and may require optimization for specific applications.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation reactions.

Materials:

- Boc-NH-PEG2-C2-COOH (the carboxylic acid precursor to the NHS ester) or a similar Bocprotected amine-PEG compound
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL).



- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
- The resulting deprotected amine (as a TFA salt) can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 2: NHS Ester Conjugation to a Primary Amine

This protocol outlines the general procedure for conjugating the NHS ester to a molecule containing a primary amine (e.g., a protein or an amine-modified oligonucleotide).

Materials:

- Boc-NH-PEG2-C2-NHS ester
- Amine-containing molecule (e.g., protein, peptide)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography column)

Procedure:

 Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (e.g., 2-5 mg/mL for a protein).[5] Ensure the buffer



is free of other primary amines (e.g., Tris).

- Prepare the NHS Ester Solution: Immediately before use, dissolve the Boc-NH-PEG2-C2-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the solution of the amine-containing molecule. The optimal ratio should be determined empirically.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the conjugate is light-sensitive.
- Purification: Purify the resulting conjugate to remove unreacted NHS ester and byproducts. For macromolecules like proteins, size-exclusion chromatography (e.g., a desalting column) is a common method.
- Characterization: Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or HPLC, to confirm conjugation and assess purity.

The following diagram illustrates a typical workflow for a bioconjugation experiment using an NHS ester.



Prepare Amine-Molecule in Reaction Buffer (pH 8.3-8.5) Conjugation Purification & Analysis

General Bioconjugation Workflow

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General Bioconjugation Workflow

Conclusion

Boc-NH-PEG2-C2-NHS ester is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and an amine-reactive NHS ester, makes it particularly well-suited for the synthesis of PROTACs and other bioconjugates. Understanding its properties and the methodologies for its use is key to leveraging its full potential in the creation of novel therapeutics and research reagents.



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- To cite this document: BenchChem. [Technical Guide: Boc-NH-PEG2-C2-NHS ester (CAS 2183440-73-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543505#boc-nh-peg2-c2-nhs-ester-cas-number-2183440-73-3]

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